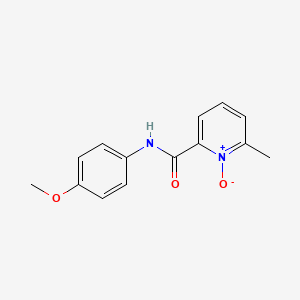
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is a chemical compound with the molecular formula C13H14N2O2. This compound is characterized by the presence of a pyridine ring substituted with a carboxamide group, a methoxyphenyl group, and a methyl group, along with an oxide group attached to the nitrogen atom. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide typically involves the reaction of 2-chloronicotinic acid with 4-methoxyaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation states.
Reduction: It can be reduced to remove the oxide group, forming the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Higher oxidation state compounds.
Reduction: Corresponding amine derivatives.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. It can also interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-: Lacks the oxide group.
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-: Lacks both the methyl and oxide groups.
2-Pyridinecarboxamide, N-(4-methylphenyl)-6-methyl-: Lacks the methoxy group.
Uniqueness
2-Pyridinecarboxamide, N-(4-methoxyphenyl)-6-methyl-, 1-oxide is unique due to the presence of the oxide group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where these properties are required.
Properties
CAS No. |
56387-85-0 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-6-methyl-1-oxidopyridin-1-ium-2-carboxamide |
InChI |
InChI=1S/C14H14N2O3/c1-10-4-3-5-13(16(10)18)14(17)15-11-6-8-12(19-2)9-7-11/h3-9H,1-2H3,(H,15,17) |
InChI Key |
SRMQFNBPBMOUQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C(=CC=C1)C(=O)NC2=CC=C(C=C2)OC)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)



![3-Methylbicyclo[4.1.0]hept-3-ene](/img/structure/B14646257.png)
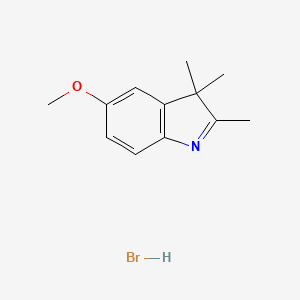
![7,8,9,10-Tetrahydrobenzo[c][1,8]naphthyridin-6(5H)-one](/img/structure/B14646268.png)
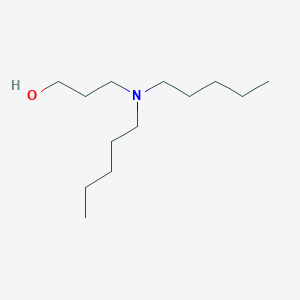
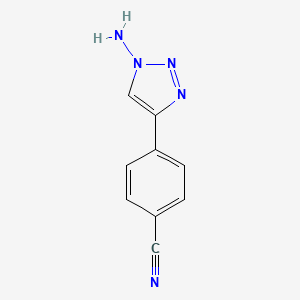
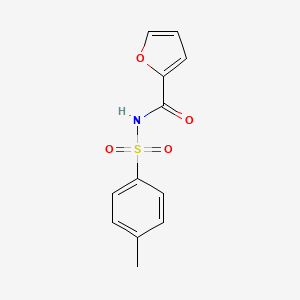
![[(Z)-(3-methylcyclohexylidene)amino]urea](/img/structure/B14646297.png)
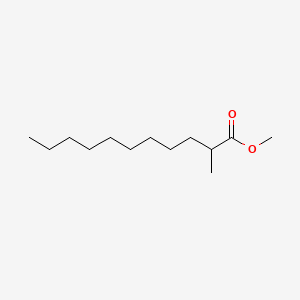
![2,4-Diamino-6-[2-naphthylacetamido]quinazoline](/img/structure/B14646302.png)
